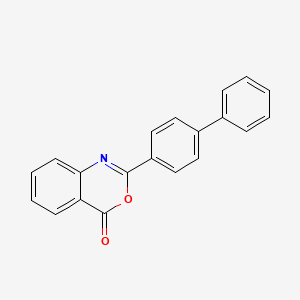
2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one, also known as BBOX, is a synthetic compound that has attracted attention in recent years due to its potential applications in scientific research. BBOX belongs to the class of benzoxazinone derivatives, which have been studied for their various biological activities. In
作用機序
The mechanism of action of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one has also been shown to modulate the expression of various genes involved in inflammation and cancer, suggesting that it may have multiple targets in the cell.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one has been found to have various biochemical and physiological effects in vitro and in vivo. In animal studies, 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. In vitro studies have demonstrated that 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one can induce apoptosis in cancer cells, inhibit COX-2 activity, and protect neurons against oxidative stress.
実験室実験の利点と制限
2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments, including its high purity and stability, and its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents. In addition, the mechanism of action of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one, including its potential use as an anti-cancer agent, its role in neuroprotection, and its effects on inflammation. Further research is needed to fully understand the mechanism of action of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one and its potential targets in the cell. In addition, the development of novel derivatives of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one may lead to compounds with improved efficacy and selectivity for specific biological activities.
合成法
2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one can be synthesized using a variety of methods, including the reaction of 2-aminophenol with 4-biphenylcarboxylic acid chloride in the presence of a base. Another method involves the reaction of 2-hydroxybenzamide with 4-biphenylcarboxylic acid in the presence of a dehydrating agent. The synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
科学的研究の応用
2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one has been shown to protect neurons against oxidative stress, suggesting its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(4-phenylphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2/c22-20-17-8-4-5-9-18(17)21-19(23-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALNQNXMFRJAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yl)-4H-3,1-benzoxazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide](/img/structure/B5716854.png)
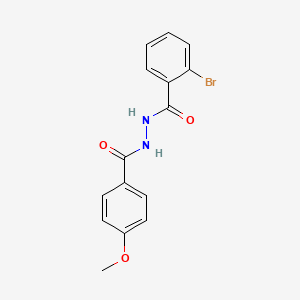
![4-(dimethylamino)benzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5716882.png)
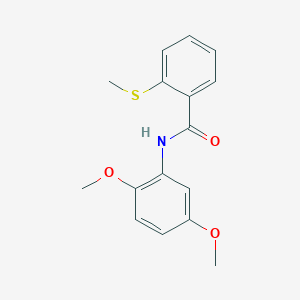
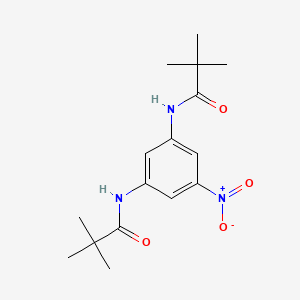
![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)
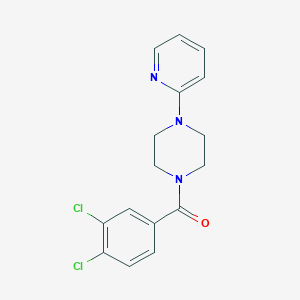
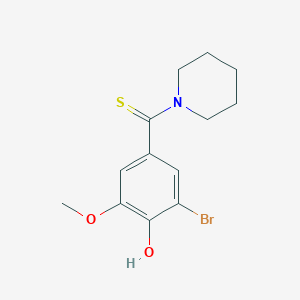
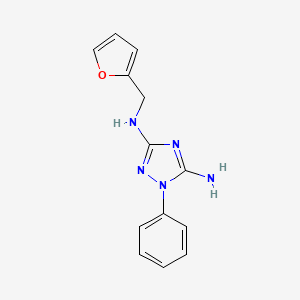


![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)